molecular formula C12H14FN3O2 B1326531 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 920036-29-9

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1326531
CAS No.: 920036-29-9
M. Wt: 251.26 g/mol
InChI Key: SAFRCHLEMYAXQX-UHFFFAOYSA-N
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Description

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C12H14FN3O2 and its molecular weight is 251.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Fluorinated pyrazolo[3,4-b]pyridine nucleosides have been synthesized, indicating their potential as mimetics for adenosine deaminase activity transition states (Iaroshenko et al., 2009).
    • 1H-Pyrazolo[3,4-b]pyridines exhibit two tautomeric forms and are used in various biomedical applications. Over 300,000 compounds in this category have been described, illustrating their broad utility (Donaire-Arias et al., 2022).
  • Biomedical and Antibacterial Applications :

    • Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated notable antibacterial and antifungal activities, as well as antitumor activity against liver cell lines (El-Borai et al., 2012).
    • Synthesis of 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines shows their importance in biological studies (Zhong et al., 2009).
  • Chemical Synthesis and Potential Applications :

    • A convenient synthesis method of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles has been developed, highlighting the versatility of these compounds (Yakovenko et al., 2019).
    • The synthesis of isosteric heterotricyclic derivatives like pyrazolo[3,4-b]thieno[3,2-e]pyridine, pyrazolo[3,4-b]pyrrolo[3,2-e]pyridine, and furo[2,3-b]pyrazolo[4,3-e]pyridine showcases the compound's role in creating new bioactive compounds (Câmara et al., 1999).

Future Directions

The future directions in the research and development of 1H-pyrazolo[3,4-b]pyridines, including 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine, could involve exploring their potential biomedical applications , as well as further optimization of their synthesis methods .

Mechanism of Action

Target of Action

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a type of heterocyclic compound Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, particularly those involved in purine signaling or metabolism.

Mode of Action

It is known that the pyrazolo[3,4-b]pyridine core is a key structural motif in many bioactive compounds . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and aromatic interactions, which can lead to changes in the activity of the target proteins.

Biochemical Pathways

Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may interact with enzymes and receptors involved in purine metabolism and signaling .

Result of Action

Compounds with a pyrazolo[3,4-b]pyridine core have been found to exhibit a wide range of biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to alterations in downstream signaling events. Additionally, the compound’s fluorine atom enhances its binding affinity to target proteins, further influencing its biochemical interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to changes in the phosphorylation status of key signaling proteins, thereby affecting cell proliferation, differentiation, and apoptosis. Moreover, this compound has been reported to alter the expression of genes involved in metabolic pathways, further impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, where it can inhibit or activate their activity. For example, its interaction with kinases involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. This binding can lead to enzyme inhibition, resulting in the modulation of downstream signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization for therapeutic applications. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450s. These metabolic processes result in the formation of metabolites that can further interact with cellular targets, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, where it can accumulate in various cellular compartments. Transporters such as ABC (ATP-binding cassette) transporters play a role in the efflux of the compound from cells, affecting its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. Its presence in the nucleus suggests a role in modulating gene expression, while its localization in mitochondria indicates potential effects on cellular energy metabolism .

Properties

IUPAC Name

tert-butyl 6-fluoro-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-7-8-5-6-9(13)14-10(8)16(15-7)11(17)18-12(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFRCHLEMYAXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=N2)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140766
Record name 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920036-29-9
Record name 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920036-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 6.67 g (44.2 mmol) of 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine in 100 mL of acetonitrile under nitrogen was treated with 5.40 g (44.2 mmol) of DMAP and 6.46 mL (46.4 mmol) of triethylamine. A solution of 11.56 g (53.0 mmol) of (BOC)2O in 20 mL acetonitrile was added dropwise via a cannula and the resulting reaction mixture stirred for 1 hour until completion as determined by LC/MS analysis. The reaction was quenched with brine and extracted with EtOAc (3×). The combined organic layers were washed with H2O, brine, dried over MgSO4, and concentrated in vacuo. The crude material was purified via silica gel chromatography (0-70% EtOAc/hexane) to yield the title compound. 1H NMR (CDCl3): 1.74 (s, 9H), 2.60 (s, 3H), 6.95 (d, 1H), 8.08 (t, 1H).
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
6.46 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
catalyst
Reaction Step One
Quantity
11.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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